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Compound of Interest

Compound Name: Tri-tert-butyl borate

Cat. No.: B147545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tri-tert-butyl borate, a sterically hindered borate ester, serves as a versatile reagent in organic

synthesis. Its utility in one-pot reactions primarily stems from its role as a precursor for the in

situ generation of other reactive boron species and as an additive to influence reaction

selectivity. These application notes provide detailed protocols and data for leveraging tri-tert-
butyl borate in efficient one-pot synthetic methodologies, with a focus on the formation of α-

hydroxy esters and its application in tandem borylation-cross-coupling reactions.

Physicochemical Properties of Tri-tert-butyl Borate
A clear understanding of the physical and chemical properties of tri-tert-butyl borate is

essential for its safe and effective use in synthesis.
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Property Value Citations

CAS Number 7397-43-5

Molecular Formula C₁₂H₂₇BO₃

Molecular Weight 230.15 g/mol

Appearance Colorless liquid

Melting Point 18-19 °C

Boiling Point 101 °C at 74 mmHg

Density 0.811 g/mL at 25 °C

Refractive Index n20/D 1.389

Flash Point 29 °C

Application 1: Additive in the Enantioselective
Synthesis of Chiral α-Hydroxy Esters
Tri-tert-butyl borate can be employed as a crucial additive in the asymmetric addition of

organozinc reagents to α-ketoesters, facilitating the synthesis of chiral α-hydroxy esters. While

this is not a one-pot reaction in the sense of multiple bond-forming steps, it represents a single,

highly controlled transformation where the borate ester is critical for achieving high

enantioselectivity.

Experimental Protocol: Synthesis of Chiral α-Hydroxy
Esters
This protocol is adapted from methodologies involving the use of borate esters as additives in

asymmetric synthesis.

Materials:

α-ketoester (e.g., methyl benzoylformate)

Dimethylzinc (in toluene)
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(-)-2-exo-morpholinoisobornane-10-thiol (ligand)

Tri-tert-butyl borate

Anhydrous toluene

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (e.g., (-)-2-exo-

morpholinoisobornane-10-thiol) and tri-tert-butyl borate in anhydrous toluene.

Cool the mixture to 0 °C and add a solution of dimethylzinc in toluene dropwise.

Stir the resulting solution at 0 °C for 30 minutes.

Add a solution of the α-ketoester in anhydrous toluene dropwise to the reaction mixture.

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the chiral α-

hydroxy ester.

Representative Data
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Caption: Workflow for the synthesis of chiral α-hydroxy esters.
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Application 2: One-Pot Borylation and Suzuki-
Miyaura Cross-Coupling
Tri-tert-butyl borate is an effective reagent for the in situ generation of boronic esters from

organometallic reagents (e.g., Grignard or organolithium reagents). This allows for a one-pot

sequence where an aryl or heteroaryl halide is first converted to its corresponding boronic

ester, which then undergoes a Suzuki-Miyaura cross-coupling reaction with another aryl halide

without isolation of the intermediate.[1][2]

Experimental Protocol: One-Pot Lithiation-Borylation-
Suzuki Coupling
This protocol describes a general procedure for the one-pot synthesis of biaryls from an aryl

bromide.

Materials:

Aryl bromide (Ar¹-Br)

n-Butyllithium (n-BuLi) in hexanes

Tri-tert-butyl borate

Aryl halide (Ar²-X, where X = Br, I)

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

Aqueous base (e.g., K₂CO₃, K₃PO₄)

Anhydrous tetrahydrofuran (THF)

Toluene

Procedure:

Borylation Step:
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To a flame-dried, nitrogen-purged flask containing a solution of the first aryl bromide (Ar¹-

Br) in anhydrous THF at -78 °C, add n-butyllithium dropwise.

Stir the mixture at -78 °C for 30 minutes to ensure complete lithiation.

Add a solution of tri-tert-butyl borate in anhydrous THF dropwise to the aryllithium

solution at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. At

this stage, the lithium tri-tert-butyl arylborate has been formed in situ.

Suzuki-Miyaura Coupling Step (in the same pot):

To the crude solution of the in situ generated borate, add the aqueous base, the second

aryl halide (Ar²-X), and the palladium catalyst.

Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir until the reaction

is complete (monitor by TLC or GC-MS).

Cool the reaction mixture to room temperature and dilute with water and an organic

solvent (e.g., ethyl acetate).

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography to afford the biaryl product (Ar¹-

Ar²).

Representative Data for a One-Pot Borylation/Suzuki
Coupling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b147545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Halide
1 (Ar¹-X)

Aryl Halide
2 (Ar²-Y)

Palladium
Catalyst

Base Product Yield (%)

2-

Bromothioph

ene

4-

Iodobenzonitr

ile

Pd(PPh₃)₄ K₂CO₃

2-(4-

Cyanophenyl)

thiophene

75-85

4-

Bromoanisole

1-Bromo-4-

fluorobenzen

e

XPhos Pd G2 K₃PO₄

4-Fluoro-4'-

methoxybiph

enyl

80-90

Signaling Pathway Diagram

Step 1: In Situ Borylation

Step 2: Suzuki-Miyaura Coupling

Ar¹-Br

Ar¹-Li

Lithiation
-78 °C

n-BuLi

Ar¹-B(OᵗBu)₃Li

Borylation

B(OᵗBu)₃

Ar¹-Ar²

Cross-Coupling

Ar²-X Pd Catalyst Aqueous Base

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b147545?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: One-pot borylation and Suzuki-Miyaura coupling sequence.

Conclusion
Tri-tert-butyl borate is a valuable reagent for one-pot syntheses, particularly as an additive for

controlling stereochemistry and as a precursor for the in situ generation of boronic esters for

subsequent cross-coupling reactions. The protocols outlined provide a framework for the

application of this reagent in modern organic synthesis, offering efficient routes to valuable

chemical entities. Researchers and drug development professionals can adapt these

methodologies to their specific targets, contributing to the development of more streamlined

and sustainable synthetic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl
Borates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: One-Pot Synthesis
Utilizing Tri-tert-butyl Borate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147545#one-pot-synthesis-using-tri-tert-butyl-borate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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